
N-Butyl-N'-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiourea group, which is known for its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea typically involves the reaction of a benzimidazole derivative with a thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
科学的研究の応用
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole ring can interact with DNA or proteins, affecting their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)thiourea
- N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
Uniqueness
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the thiourea group. This combination of structural features imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
特性
CAS番号 |
64151-23-1 |
|---|---|
分子式 |
C17H26N4S |
分子量 |
318.5 g/mol |
IUPAC名 |
1-butyl-3-(2-ethyl-1-propylbenzimidazol-5-yl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-4-7-10-18-17(22)19-13-8-9-15-14(12-13)20-16(6-3)21(15)11-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,19,22) |
InChIキー |
TVMDWUBFELKNLD-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)NC1=CC2=C(C=C1)N(C(=N2)CC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


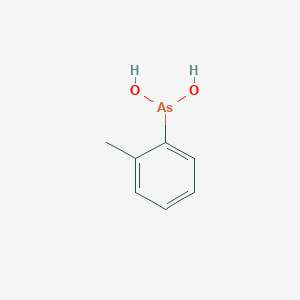
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
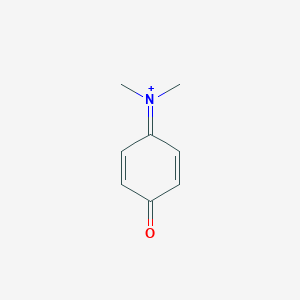
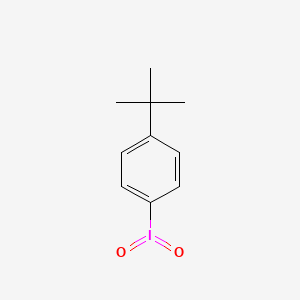
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
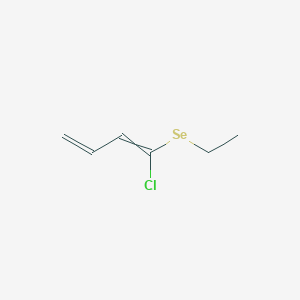
![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
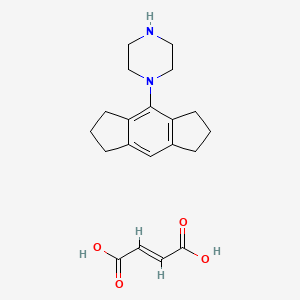
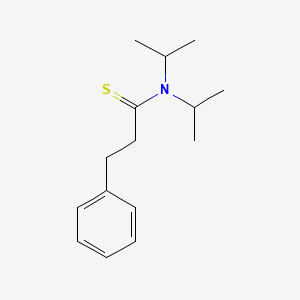
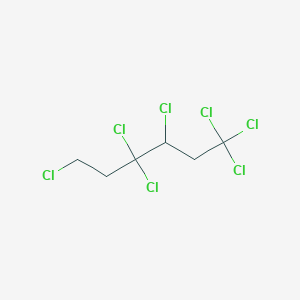

![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
